molecular formula C15H13Cl2NO B11555283 2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-ethylphenol

2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-ethylphenol

Cat. No.: B11555283
M. Wt: 294.2 g/mol
InChI Key: MIMNUYOAEANRPK-UHFFFAOYSA-N
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Description

2-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-4-ETHYLPHENOL is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group and a Schiff base linkage, which is formed by the condensation of an amine with an aldehyde or ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-4-ETHYLPHENOL typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 4-ethylphenol in the presence of an amine catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, which offers advantages such as improved reaction efficiency and higher yields. The use of microreactors allows for precise control of reaction conditions, including temperature and residence time, leading to a more efficient and scalable production process .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-4-ETHYLPHENOL undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The Schiff base linkage can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions are typically carried out using reagents like nitric acid (HNO3) for nitration and chlorine (Cl2) for halogenation.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Nitro and halogenated derivatives

Scientific Research Applications

2-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-4-ETHYLPHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-4-ETHYLPHENOL involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the Schiff base linkage can interact with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-4-ETHYLPHENOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the phenolic hydroxyl group and the Schiff base linkage allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methylideneamino]-4-ethylphenol

InChI

InChI=1S/C15H13Cl2NO/c1-2-10-3-6-15(19)14(7-10)18-9-11-4-5-12(16)8-13(11)17/h3-9,19H,2H2,1H3

InChI Key

MIMNUYOAEANRPK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)N=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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